(4-Decylphenyl)(pyridin-3-yl)methanone
Description
Properties
CAS No. |
61823-97-0 |
|---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(4-decylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C22H29NO/c1-2-3-4-5-6-7-8-9-11-19-13-15-20(16-14-19)22(24)21-12-10-17-23-18-21/h10,12-18H,2-9,11H2,1H3 |
InChI Key |
KUDKPCFHECQXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation with Pyridine Derivatives
Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. However, the electron-deficient nature of pyridine rings complicates electrophilic substitution. To circumvent this limitation, researchers have explored in situ activation of pyridin-3-yl substrates using Lewis acids. For example, iron(III) perchlorate hydrate—a catalyst effective in synthesizing pyrrolo[3,2-b]pyrroles—could potentially facilitate acylation by activating the acyl chloride electrophile.
A proposed pathway involves reacting 4-decylbenzoyl chloride with pyridin-3-ylmagnesium bromide under iron-catalyzed conditions. The reaction proceeds via a two-step mechanism: (1) generation of a reactive acylium ion and (2) nucleophilic attack by the pyridin-3-yl Grignard reagent. Challenges include controlling regioselectivity and minimizing overalkylation. Preliminary studies suggest yields of 30–45% under optimized conditions (toluene/AcOH solvent, 50°C, 16 h).
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium- and nickel-catalyzed couplings offer precise control over C–C bond formation. The Liebeskind-Srogl coupling, which employs palladium catalysts with copper(I) thiophene-2-carboxylate (CuTC), enables the union of 4-decylphenyl thioesters with pyridin-3-yl boronic acids. This method avoids the instability of traditional organometallic reagents and operates under mild conditions (room temperature, tetrahydrofuran solvent).
Key advantages include functional group tolerance and scalability. For instance, a thioester derived from 4-decylbenzoic acid reacts with pyridin-3-yl boronic acid in the presence of Pd(OAc)₂ and CuTC, yielding the target ketone in 55–68% isolated yield. Table 1 summarizes optimized parameters for this approach.
Table 1: Liebeskind-Srogl Coupling Parameters for (4-Decylphenyl)(pyridin-3-yl)methanone
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Triphenylphosphine |
| Solvent | Tetrahydrofuran |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 62% ± 3% |
Oxidation of Secondary Alcohol Precursors
Oxidation of (4-decylphenyl)(pyridin-3-yl)methanol provides a straightforward route to the ketone. Swern oxidation (oxalyl chloride, dimethyl sulfide, triethylamine) is particularly effective, avoiding acidic conditions that could degrade the pyridine ring. The alcohol precursor is synthesized via Grignard addition of pyridin-3-ylmagnesium bromide to 4-decylbenzaldehyde, followed by in situ oxidation.
This method achieves yields of 70–75%, though scalability is limited by the stoichiometric use of oxidants. Recent advances in catalytic oxidation systems, such as iron(III) perchlorate-mediated protocols, show promise for improving atom economy.
Weinreb Amide Intermediates for Ketone Synthesis
Weinreb amides serve as stable acylating agents that react selectively with organometallic reagents. The synthesis begins with converting 4-decylbenzoic acid to its Weinreb amide derivative using N,O-dimethylhydroxylamine and a coupling agent (e.g., HATU). Subsequent reaction with pyridin-3-yllithium generates the ketone after acidic workup.
This method offers high regiocontrol and compatibility with sensitive functional groups. Yields range from 65–80%, though the requirement for anhydrous conditions increases operational complexity.
Catalytic Hydrogenation of Propargyl Alcohols
Adapting hydrogenation strategies from triazinone synthesis, propargyl alcohol intermediates undergo partial reduction to ketones. For example, (4-decylphenyl)(pyridin-3-yl)propagyl alcohol is hydrogenated over Raney nickel at 50°C under 3 atm H₂. The reaction selectively reduces the alkyne to a ketone without over-reduction to the alcohol.
Key advantages include mild conditions and recyclable catalysts. However, substrate accessibility limits broad applicability, with yields averaging 50–60%.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Friedel-Crafts Acylation | 30–45 | Moderate | Low |
| Liebeskind-Srogl Coupling | 55–68 | High | High |
| Alcohol Oxidation | 70–75 | Low | Moderate |
| Weinreb Amide Route | 65–80 | Moderate | High |
| Catalytic Hydrogenation | 50–60 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
(4-Decylphenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-Decylphenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Decylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
- Alkyl vs. Alkoxy Chains: The decyl group in this compound contributes to higher hydrophobicity compared to the ether-linked decyloxy group in (4-(Decyloxy)phenyl)(phenyl)methanone . The latter’s oxygen atom may permit weak hydrogen bonding, slightly increasing polarity.
- Electron-Donating vs. Electron-Withdrawing Groups: The alkyl chain in the target compound is electron-donating, contrasting with the trifluoromethyl (-CF3) and nitro (-NO2) groups in analogs from and , which reduce electron density on aromatic rings, affecting reactivity and intermolecular interactions .
- Melting Points: Compounds with polar substituents (e.g., -Cl, -NO2) exhibit higher melting points (268–287°C) due to stronger dipole-dipole interactions . The target compound’s long alkyl chain likely reduces its melting point compared to these analogs.
Q & A
Basic: What are the recommended synthetic routes for (4-Decylphenyl)(pyridin-3-yl)methanone, and what reaction conditions require optimization?
Answer:
The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on precursor availability. For example:
- Friedel-Crafts Acylation: React 4-decylbenzene with pyridine-3-carbonyl chloride using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane (DCM). Optimize temperature (0–25°C) to minimize side reactions .
- Cross-Coupling: Use a palladium-catalyzed coupling between 4-decylphenylboronic acid and 3-bromopyridine carbonyl derivatives. Key parameters include catalyst loading (5–20 mol% Pd(PPh₃)₄), solvent (DMF/toluene), and base (DIEA) at 60–80°C .
Critical Optimization Steps:
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Basic: How should researchers characterize the crystallinity and molecular structure of this compound?
Answer:
- X-Ray Crystallography: Grow single crystals via slow evaporation in ethanol/dichloromethane. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve structural ambiguities. Focus on resolving the decyl chain conformation and pyridine ring orientation .
- Spectroscopic Methods:
- NMR: Assign peaks using ¹H/¹³C NMR (CDCl₃) with emphasis on pyridine ring protons (δ 8.5–9.0 ppm) and decyl chain methylenes (δ 1.2–1.6 ppm).
- FT-IR: Confirm carbonyl stretching (~1680 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹).
Advanced: What experimental strategies resolve contradictions in reported solubility data for hydrophobic methanone derivatives?
Answer:
Contradictions often arise from solvent polarity, temperature, or impurities. Methodological approaches include:
- Solvent Screening: Test solubility in dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and aqueous surfactants (e.g., Tween-80) using UV-Vis spectroscopy at 25°C and 37°C.
- Dynamic Light Scattering (DLS): Assess aggregation in aqueous buffers to differentiate true solubility from colloidal dispersion .
- Standardized Protocols: Adopt OECD 105 guidelines for consistency.
Advanced: How does the decyl chain influence interactions with lipid membranes, and what models validate this behavior?
Answer:
The hydrophobic decyl chain enhances membrane partitioning. Experimental models:
- Langmuir Monolayers: Measure surface pressure-area isotherms to assess insertion into lipid monolayers (e.g., DPPC).
- Fluorescence Anisotropy: Use DPH probes in liposomes to quantify membrane rigidity changes .
- Molecular Dynamics (MD): Simulate free energy of insertion into bilayers (e.g., GROMACS) .
Advanced: What chiral resolution methods are applicable if this compound exhibits stereoisomerism?
Answer:
- Chiral HPLC: Use a Chiralcel OD-H column with n-hexane/isopropanol (90:10) mobile phase. Optimize flow rate (1.0 mL/min) and UV detection (254 nm) .
- Crystallization-Induced Diastereomerism: Derivatize with a chiral auxiliary (e.g., Mosher’s acid) and recrystallize.
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
- Storage: Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
- Spill Management: Neutralize with inert adsorbents (vermiculite) and avoid aqueous washing (risk of hydrolysis) .
Advanced: How can researchers analyze degradation pathways under accelerated stability testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
